

An In-Depth Technical Guide to Fmoc-S-benzyl-D-cysteine

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Compound of Interest

Compound Name: *Fmoc-S-benzyl-D-cysteine*

CAS No.: 252049-18-6

Cat. No.: B557712

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This guide provides essential physicochemical data and a structural representation of **Fmoc-S-benzyl-D-cysteine**, a derivative of the amino acid cysteine commonly utilized in solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the benzyl protecting group on the thiol functionality makes it a critical building block for researchers and professionals in drug development and peptide chemistry.

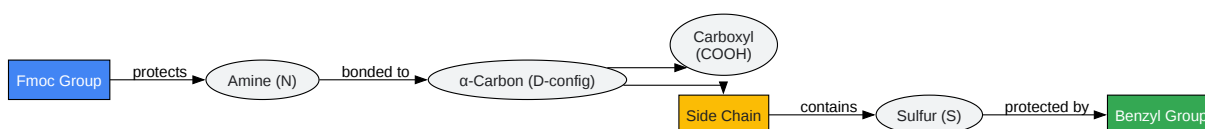
Physicochemical Data

The fundamental molecular properties of **Fmoc-S-benzyl-D-cysteine** are summarized below. This data is crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

Parameter	Value	Reference
Molecular Formula	C ₂₅ H ₂₃ NO ₄ S	[1][2][3]
Molecular Weight	433.52 g/mol	[1][2]
CAS Number	252049-18-6	[1][3]

Structural Representation

The chemical structure of **Fmoc-S-benzyl-D-cysteine** is characterized by three primary components: the D-cysteine backbone, the N-terminal Fmoc protecting group, and the S-benzyl side-chain protecting group. The relationship between these components is illustrated in the diagram below.



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Caption: Logical relationship of functional groups in **Fmoc-S-benzyl-D-cysteine**.

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References

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